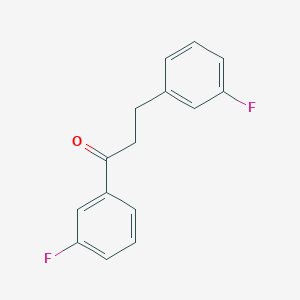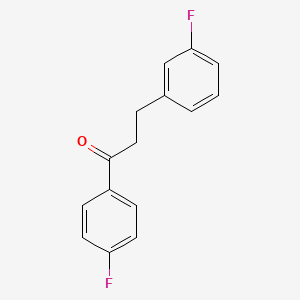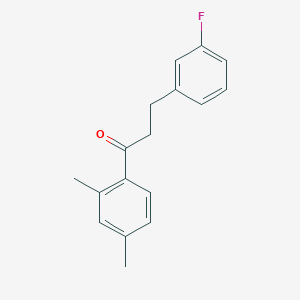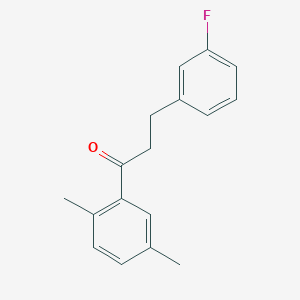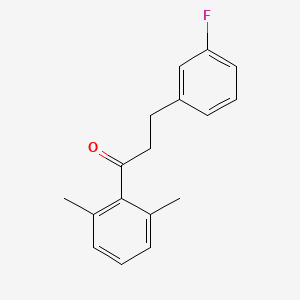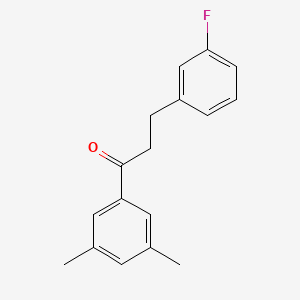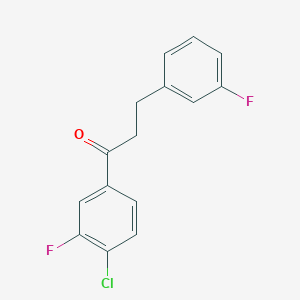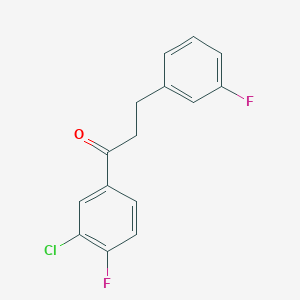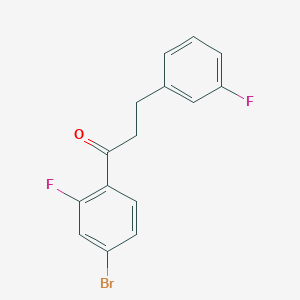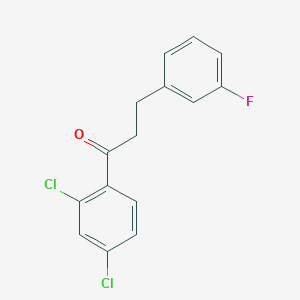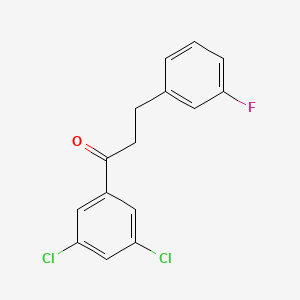
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone , also known as 3-(2,4-Xylyl)-3’-methoxypropiophenone , is a chemical compound with the empirical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It belongs to the class of aromatic ketones and is characterized by its unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dimethylphenol (also known as 2,4-xylenol ) with an appropriate acylating agent. The acylation process typically employs an acid chloride or anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone consists of a propiophenone backbone with a 2,4-dimethylphenyl group attached at one end and a methoxy group (-OCH₃ ) at the other end. The aromatic ring system contributes to its stability and reactivity. Refer to the InChI representation for the structural details .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for the formation of complex molecules that are active in drug development, particularly in the creation of novel therapeutic agents .
Material Science
This compound’s derivatives have potential applications in material science due to their unique chemical properties. They can be used in the production of new materials with specific characteristics, such as enhanced durability or specialized conductivity .
Anticancer Research
The compound’s derivatives exhibit potent anticancer properties. They are being studied for their ability to act as inhibitors of certain biological pathways that are crucial in the development and proliferation of cancer cells .
Antibacterial and Antifungal Applications
Research indicates that derivatives of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone have significant antibacterial and antifungal activities. These properties are being explored to develop new treatments for infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory and Immunological Modulator
The compound is also being studied for its anti-inflammatory properties and its potential role as an immunological modulator. This could lead to new treatments for autoimmune diseases and inflammatory conditions .
Neurological Disorder Treatments
Derivatives of this compound might impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases. This opens up research avenues in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBBNLKVYSSWLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644668 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898793-61-8 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

